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molecular formula C15H19BrN2O3 B1396706 Tert-butyl 4-(4-bromophenyl)-3-oxopiperazine-1-carboxylate CAS No. 1178953-47-3

Tert-butyl 4-(4-bromophenyl)-3-oxopiperazine-1-carboxylate

Cat. No. B1396706
M. Wt: 355.23 g/mol
InChI Key: OGZRSWMPPWOOMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895583B2

Procedure details

A mixture of 1-bromo-4-iodo benzene (1.00 g, 3.53 mmol), tert-butyl 3-oxopiperazine-1-carboxylate (0.71 g, 3.53 mmol), N,N′-dimethylethane-1,2-diamine (62 mg, 0.71 mmol), CuI (0.135 g, 0.71 mmol) and K3PO4 (2.25 g, 10.6 mmol) in DMF (50 mL) was stirred at 100° C. for 3 h. The mixture was partitioned between 0.1 N HCl and 2:1 hexanes:EtOAc. The organic layer was washed with saturated aq. NaHCO3 and concentrated. Purification by chromatography on silica gel (20 to 35% EtOAc in hexanes provided the title compound: LCMS m/z 356.9 [M+H]+. 1H NMR (400 MHz, CDCl3) δ 7.52 (d, J=8.7 Hz, 2 H),7.17 (d, J=8.7 Hz, 2 H),4.23 (s, 2 H), 3.77 (m, 2 H),3.70 (m, 2 H),1.48 (s, 9 H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
62 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
0.135 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.[O:9]=[C:10]1[NH:15][CH2:14][CH2:13][N:12]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:11]1.CNCCNC.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>CN(C=O)C.[Cu]I>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:15]2[CH2:14][CH2:13][N:12]([C:16]([O:18][C:19]([CH3:21])([CH3:20])[CH3:22])=[O:17])[CH2:11][C:10]2=[O:9])=[CH:4][CH:3]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)I
Name
Quantity
0.71 g
Type
reactant
Smiles
O=C1CN(CCN1)C(=O)OC(C)(C)C
Name
Quantity
62 mg
Type
reactant
Smiles
CNCCNC
Name
K3PO4
Quantity
2.25 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Name
CuI
Quantity
0.135 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between 0.1 N HCl and 2:1 hexanes
WASH
Type
WASH
Details
The organic layer was washed with saturated aq. NaHCO3
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica gel (20 to 35% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N1C(CN(CC1)C(=O)OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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